N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide
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Description
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide are whole blood phagocytes and isolated polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the process of phagocytosis, where they engulf and destroy pathogens.
Mode of Action
This compound inhibits the oxidative bursts from these cells . Oxidative bursts are reactions that occur in response to microbial infections, leading to the production of reactive oxygen species (ROS). By inhibiting this process, the compound reduces the level of ROS, which can cause tissue damage if produced excessively .
Biochemical Pathways
The compound’s action affects the inflammatory response pathway. It significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are typically elevated during inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
The compound exhibits good bioavailability, as evidenced by its effective inhibition of nitric oxide with an IC50 (3.6 ± 2.2 µg/mL) from lipopolysaccharide-induced J774.2 macrophages . , indicating a favorable safety profile.
Result of Action
The result of the compound’s action is a reduction in inflammation. This is achieved through the inhibition of oxidative bursts and the modulation of cytokine expression . The compound’s action leads to a decrease in the levels of pro-inflammatory cytokines and an increase in the levels of anti-inflammatory cytokines .
Action Environment
While specific environmental factors influencing the compound’s action are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other molecules can potentially affect the efficacy and stability of any compound
Biochemical Analysis
Biochemical Properties
The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages .
Cellular Effects
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide has shown to have significant effects on cellular function. It downregulates the mRNA expression of inflammatory markers TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation . It also upregulates the expression of anti-inflammatory cytokine IL-10 .
Molecular Mechanism
It is known that it exerts its effects at the molecular level by interacting with various biomolecules and influencing gene expression .
Temporal Effects in Laboratory Settings
The compound has shown to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
In animal models, the compound has shown to have varying effects at different dosages . At a dose of 100 mg/kg, it significantly downregulated the mRNA expression of inflammatory markers . No suppressive effect was observed at a dose of 25 mg/kg .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-13-5-6-15(11-14(13)2)20(26)22-16-7-9-17(10-8-16)31(27,28)25-18-12-19(29-3)24-21(23-18)30-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGITXOLVHFXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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